Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate is an organic compound with a complex structure that includes both ester and thioether functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate typically involves the reaction of ethyl acrylate with 2-mercaptoethanol under basic conditions. The reaction proceeds through a Michael addition mechanism, where the thiol group of 2-mercaptoethanol adds to the double bond of ethyl acrylate, followed by esterification to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Ethers, esters.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of polymers and copolymers.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials, including adhesives and coatings.
Wirkmechanismus
The mechanism of action of Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate involves its interaction with biological molecules through its functional groups. The thioether group can form covalent bonds with proteins, potentially altering their function. The ester group can undergo hydrolysis, releasing the active thiol compound, which can then interact with cellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-hydroxyethyl sulfide: Similar structure but lacks the ester group.
2-(2-ethoxyethoxy)ethyl prop-2-enoate: Similar ester group but different side chains.
Uniqueness
Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate is unique due to the presence of both ester and thioether groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
133833-06-4 |
---|---|
Molekularformel |
C8H14O3S |
Molekulargewicht |
190.26 g/mol |
IUPAC-Name |
ethyl 2-(2-hydroxyethylsulfanylmethyl)prop-2-enoate |
InChI |
InChI=1S/C8H14O3S/c1-3-11-8(10)7(2)6-12-5-4-9/h9H,2-6H2,1H3 |
InChI-Schlüssel |
BADYSSJUSAUJPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C)CSCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.